Uralene Uralene Uralene belongs to the class of organic compounds known as 2'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 2'-position. Thus, uralene is considered to be a flavonoid lipid molecule. Uralene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, uralene is primarily located in the membrane (predicted from logP). Outside of the human body, uralene can be found in herbs and spices. This makes uralene a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 150853-99-9
VCID: VC21135162
InChI: InChI=1S/C21H20O7/c1-10(2)4-5-11-8-14(23)15(24)9-12(11)20-21(27-3)19(26)17-16(28-20)7-6-13(22)18(17)25/h4,6-9,22-25H,5H2,1-3H3
SMILES: CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C
Molecular Formula: C21H18O7
Molecular Weight: 384.4 g/mol

Uralene

CAS No.: 150853-99-9

Cat. No.: VC21135162

Molecular Formula: C21H18O7

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Uralene - 150853-99-9

Specification

Description Uralene belongs to the class of organic compounds known as 2'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 2'-position. Thus, uralene is considered to be a flavonoid lipid molecule. Uralene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, uralene is primarily located in the membrane (predicted from logP). Outside of the human body, uralene can be found in herbs and spices. This makes uralene a potential biomarker for the consumption of this food product.
CAS No. 150853-99-9
Molecular Formula C21H18O7
Molecular Weight 384.4 g/mol
IUPAC Name 2-[4,5-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,6-dihydroxy-3-methoxychromen-4-one
Standard InChI InChI=1S/C21H20O7/c1-10(2)4-5-11-8-14(23)15(24)9-12(11)20-21(27-3)19(26)17-16(28-20)7-6-13(22)18(17)25/h4,6-9,22-25H,5H2,1-3H3
Standard InChI Key VRZAKSFJNYJYJJ-UHFFFAOYSA-N
SMILES CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C
Canonical SMILES CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C
Melting Point 216-218°C

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